2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
Overview
Description
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester is a chemical compound that falls under the category of cyclopropane carboxylic acid derivatives. This compound is known for its intricate molecular structure and wide range of applications in various fields, including chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester typically involves a series of steps that include:
Cyclopropane Ring Formation: : Starting with the formation of the cyclopropane ring through a reaction involving dimethyl malonate and a suitable base.
Formation of Propenyl Group: : Introduction of the propenyl group via a Wittig or Horner–Wadsworth–Emmons reaction.
Esterification: : The final step involves esterification of the resulting carboxylic acid with ethanol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production often employs continuous flow reactors to optimize the yield and efficiency of the reaction. Catalysts and specific solvents are chosen to enhance the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the propenyl group is often targeted.
Reduction: : Reduction reactions can convert the keto group into a hydroxyl group.
Substitution: : It can also partake in nucleophilic substitution reactions, especially at the ester functionality.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Toluene, ether, and ethanol are commonly used solvents in these reactions.
Major Products
Oxidation Products: : May include carboxylic acids or epoxides.
Reduction Products: : Typically yield alcohols.
Substitution Products: : Could result in various ester derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules due to its reactive cyclopropane ring.
Biology
It's utilized in biochemical studies to understand enzyme interactions and inhibitor design, given its structural complexity.
Medicine
The compound is explored in drug design and development, particularly for its potential to modulate biological pathways due to its structural resemblance to biologically active molecules.
Industry
In industrial applications, it's used as a precursor in the manufacture of agricultural chemicals, such as herbicides and pesticides, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring provides a rigid framework, allowing specific and high-affinity binding to these targets. The propenyl and keto groups facilitate interactions with active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Compared to other cyclopropane carboxylic acid derivatives, this compound stands out due to its unique combination of a cyclopropane ring with a propenyl and keto group, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Cyclopropanecarboxylic acid derivatives without the propenyl group
Compounds with similar ester functionalities
Cyclopropane derivatives used in other industrial applications
That sums up the detailed breakdown of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester. Hope this helps!
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-[(E)-2-methyl-3-oxoprop-1-enyl]cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-5-15-11(14)10-9(12(10,3)4)6-8(2)7-13/h6-7,9-10H,5H2,1-4H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQSUAYJCWCDR-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1(C)C)/C=C(\C)/C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631104 | |
Record name | Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100520-73-8 | |
Record name | Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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